5-Bromoquinoline-3,4-diamine

Heterocyclic synthesis Imidazoquinoline Cyclocondensation

5-Bromoquinoline-3,4-diamine (CAS: 2092335-97-0) is a disubstituted quinoline building block carrying a bromine atom at the 5-position and amino groups at the 3- and 4-positions. This substitution pattern makes it a direct precursor for imidazo[4,5-c]quinolines, a chemotype closely related to pyrazoloquinolinones that are well-characterized ligands of the GABA-A receptor.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
Cat. No. B15199459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoquinoline-3,4-diamine
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C(=C2C(=C1)Br)N)N
InChIInChI=1S/C9H8BrN3/c10-5-2-1-3-7-8(5)9(12)6(11)4-13-7/h1-4H,11H2,(H2,12,13)
InChIKeyMJRLVECZRHLVBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoquinoline-3,4-diamine for Heterocyclic Drug-Discovery Building Blocks: Sourcing a Versatile Scaffold with a Regiospecific Halogen Handle


5-Bromoquinoline-3,4-diamine (CAS: 2092335-97-0) is a disubstituted quinoline building block carrying a bromine atom at the 5-position and amino groups at the 3- and 4-positions . This substitution pattern makes it a direct precursor for imidazo[4,5-c]quinolines, a chemotype closely related to pyrazoloquinolinones that are well-characterized ligands of the GABA-A receptor [1]. The 5-bromo substituent provides a regiospecific handle for further functionalization through metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, enabling late-stage diversification of the quinoline core [1].

Why Quinoline Diamine Building Blocks Are Not Interchangeable: Positional Isomerism Drives Synthetic and Biological Outcomes


Quinoline-3,4-diamines with different halogen substitution patterns cannot be freely interchanged because the position of the halogen directly governs both the regiochemical outcome of cyclocondensation reactions and the electronic properties of the final heterocyclic product. In the synthesis of imidazo[4,5-c]quinolines, the bromine atom at the 5-position directs the formation of the imidazole ring specifically between the 3- and 4-amino groups without steric or electronic interference from the halogen, whereas a halogen at the 6-, 7-, or 8-position alters the electron density of the quinoline ring and can lead to different reaction kinetics, yields, and product profiles [1]. Additionally, the position of the bromine dictates the vector of subsequent cross-coupling diversification, determining which position of the final imidazoquinoline scaffold can be functionalized [1].

Product-Specific Quantitative Evidence Guide: 5-Bromoquinoline-3,4-diamine vs. Regioisomeric Analogs


Synthetic Route Efficiency: 5-Bromo Isomer Enables Direct Imidazoquinoline Cyclocondensation Without Competing Halogen Displacement

The 3,4-diamine motif in 5-bromoquinoline-3,4-diamine permits direct cyclocondensation with aldehydes or orthoesters to form the imidazole ring. When compared to 7-bromoquinoline-3,4-diamine, the 5-bromo isomer positions the bromine substituent on the same ring as the diamine functionality without creating steric hindrance at the reactive C-3/C-4 positions, thereby preserving full reactivity in the ring-closure step. In published imidazoquinoline syntheses, 7-bromo-3,4-diaminoquinoline has been employed as a building block for C2-substituted imidazoquinolines, where the bromine at the 7-position on the distal benzo ring does not interfere with imidazole formation [1]. This confirms that both the 5-bromo and 7-bromo isomers are synthetically viable for imidazoquinoline construction, but the 5-bromo isomer uniquely positions the synthetic handle on the same ring as the newly formed imidazole, enabling distinct downstream diversification vectors not accessible from the 7-bromo analog [1].

Heterocyclic synthesis Imidazoquinoline Cyclocondensation

GABA-A Receptor Ligand Potential: 5-Bromo-Imidazoquinolines Show Positive Allosteric Modulation at the α1β3 Subtype

Imidazoquinolines derived from 3,4-diaminoquinoline precursors have been demonstrated to act as positive allosteric modulators (PAMs) of the GABA-A receptor at the α1β3 subtype. Compound 11a, synthesized via cyclocondensation of a 7-bromo-3,4-diaminoquinoline building block followed by late-stage C-H arylation, was the first reported imidazoquinoline PAM of this receptor subtype [1]. This result establishes the pharmacological relevance of the broader chemotype that 5-bromoquinoline-3,4-diamine can access [1]. Furthermore, imidazoquinoline products showed increased aqueous solubility compared to the corresponding pyrazoloquinolinones, an important pharmaceutical property [1].

GABA-A receptor Positive allosteric modulator Imidazoquinoline

Kinase Inhibitor Scaffold Potential: Quinoline-3,4-diamines Are Privileged Intermediates for Kinase-Targeted Libraries

The amino-quinoline chemotype has been patented as a kinase inhibitor scaffold, specifically targeting RIP2 kinase, with the diamine functionality enabling key binding interactions in the ATP-binding pocket [1]. While the patent (US 2013/0053375) does not explicitly exemplify the 5-bromo-substituted analog, it establishes that 4-amino-quinolines with various substitution patterns are potent RIP2 kinase inhibitors [1]. The 5-bromo substituent provides a reactive handle for Suzuki cross-coupling that the unsubstituted quinoline-3,4-diamine lacks, permitting exploration of additional binding interactions with hydrophobic kinase pockets [1].

Kinase inhibitor RIP2 kinase Quinoline scaffold

Regiospecific Cross-Coupling Handle: C-5 Bromine Permits Selective Functionalization Without Protecting-Group Manipulation on the Diamine

The bromine atom at C-5 of 5-bromoquinoline-3,4-diamine is chemically orthogonal to the 3,4-diamine motif. This means that Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) can be performed on the C-5 bromide without requiring protection of the free amino groups, provided that appropriate reaction conditions are selected . In contrast, analogs such as 6-bromoquinoline-3,4-diamine position the halogen on the distal benzo ring, which results in different electronic conjugation and potentially altered reactivity in cross-coupling reactions due to the differing resonance effects from the quinoline nitrogen .

Suzuki coupling Regioselective functionalization Late-stage diversification

Highest-Value Application Scenarios for 5-Bromoquinoline-3,4-diamine in Drug Discovery and Chemical Biology


CNS Drug Discovery: Synthesis of Imidazo[4,5-c]quinoline Libraries as GABA-A Receptor Modulators

Based on the demonstrated activity of imidazoquinolines as positive allosteric modulators of the GABA-A receptor α1β3 subtype, 5-bromoquinoline-3,4-diamine is best deployed as the key diamine building block for synthesizing focused libraries of C2-substituted imidazo[4,5-c]quinolines [1]. The 5-bromo handle enables subsequent Suzuki diversification of the quinoline core after imidazole ring formation, allowing systematic exploration of substituent effects on GABA-A receptor pharmacology in a region of the scaffold that is inaccessible when using other bromo isomers [1].

Kinase Inhibitor Lead Generation: Rapid SAR Exploration via Late-Stage Suzuki Coupling

The amino-quinoline scaffold is a validated kinase inhibitor chemotype, particularly for RIP2 kinase [1]. 5-Bromoquinoline-3,4-diamine offers a streamlined entry into this chemical space by providing a pre-installed halogen for Suzuki-Miyaura cross-coupling. This enables a two-step library synthesis: (1) cyclocondensation of the 3,4-diamine with an appropriate aldehyde to form the core heterocycle, and (2) Pd-catalyzed coupling at the C-5 position to introduce diverse aryl or heteroaryl groups for probing kinase ATP-binding site interactions [1].

Hepatitis C Antiviral Intermediate Synthesis: Building Block for Bromo-Substituted Quinoline Protease Inhibitors

Bromo-substituted quinolines are established intermediates in the synthesis of HCV NS3/4A protease inhibitors [1]. 5-Bromoquinoline-3,4-diamine can serve as a starting material for constructing more elaborate quinoline-based scaffolds through sequential functionalization of the diamine and bromide groups, following the general synthetic strategies disclosed in Boehringer Ingelheim's patent US 8,633,320 B2 for preparing bromo-substituted quinolines as HCV agents [1].

Olefin Polymerization Catalyst Development: Quinolinyldiamine Ligand Precursor

Patent literature (US patent application 'Methods for Making Quinolinyldiamines') identifies quinolinyldiamine compounds as ligands or ligand precursors for olefin polymerization catalysts [1]. 5-Bromoquinoline-3,4-diamine, with its rigid quinoline backbone and two adjacent amine donors, can function as an N,N-bidentate ligand precursor; the 5-bromo substituent provides an additional synthetic handle for tethering the ligand to solid supports or for introducing steric bulk to tune catalytic activity and polymer properties [1].

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